4-[4-(diphenylmethyl)piperazin-1-yl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
4-[4-(diphenylmethyl)piperazin-1-yl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer treatment .
Preparation Methods
The synthesis of 4-[4-(diphenylmethyl)piperazin-1-yl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide .
These optimizations may include the use of continuous flow reactors and automated synthesis platforms to improve yield and reduce production time .
Chemical Reactions Analysis
4-[4-(diphenylmethyl)piperazin-1-yl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 4-[4-(diphenylmethyl)piperazin-1-yl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine involves the inhibition of protein kinases, particularly CDK2. By binding to the ATP-binding site of CDK2, the compound prevents the phosphorylation of target proteins, thereby disrupting cell cycle progression and inducing apoptosis in cancer cells . This selective inhibition of CDK2 makes it a promising candidate for targeted cancer therapy .
Comparison with Similar Compounds
4-[4-(diphenylmethyl)piperazin-1-yl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another class of compounds with similar biological activities, particularly as CDK2 inhibitors.
Pyrido[2,3-d]pyrimidine: Known for their anticancer properties through protein kinase inhibition.
Quinazoline: Widely studied for their role as protein kinase inhibitors in cancer therapy.
Furo[2,3-d]pyrimidine: Exhibits diverse biological activities, including anticancer properties.
The uniqueness of this compound lies in its specific structural features that confer high selectivity and potency as a CDK2 inhibitor .
Properties
IUPAC Name |
4-(4-benzhydrylpiperazin-1-yl)-1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N6/c1-23-12-14-24(15-13-23)21-36-30-27(20-33-36)29(31-22-32-30)35-18-16-34(17-19-35)28(25-8-4-2-5-9-25)26-10-6-3-7-11-26/h2-15,20,22,28H,16-19,21H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAQWRMNXPMDTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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